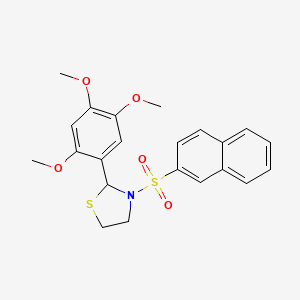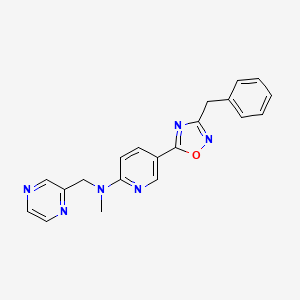![molecular formula C11H9F3N2O2S B5148158 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione, commonly known as TTMD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTMD belongs to the class of thiazolidinedione compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of TTMD involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. PPARγ is a transcription factor that plays a crucial role in glucose and lipid metabolism, and its activation by TTMD leads to improved insulin sensitivity and reduced blood glucose levels. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival, and its inhibition by TTMD leads to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects
TTMD has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. TTMD has also been reported to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTMD has several advantages for lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, TTMD also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on TTMD, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for improved efficacy. Additionally, the investigation of TTMD's effects on gut microbiota and its potential role in gut-brain axis communication is an area of interest for future research.
Métodos De Síntesis
TTMD can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with chloromethyl isothiocyanate followed by the reaction with 2,4-thiazolidinedione. Another method involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate followed by the reaction with 2,4-thiazolidinedione. Both methods yield TTMD in good yields and purity.
Aplicaciones Científicas De Investigación
TTMD has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, TTMD has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer, TTMD has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, TTMD has been shown to reduce oxidative stress and improve cognitive function in animal models.
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-6-16-9(17)5-19-10(16)18/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUQBTUAXPJLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)
![N,N-diethyl-3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5148089.png)
![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148103.png)

![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5148146.png)
![2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone](/img/structure/B5148154.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)